Tris(1H,1H,9H-perfluorononyl)borate

Description

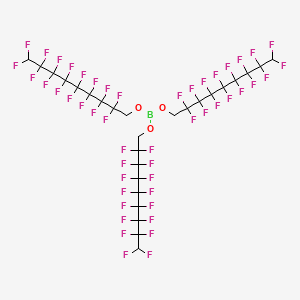

Tris(1H,1H,9H-perfluorononyl)borate (CAS: 1814-40-0) is a fluorinated organoboron compound featuring three perfluorononyl (C9F17CH2) groups bonded to a central boron atom. The perfluorononyl substituents are highly electron-withdrawing due to the strong electronegativity of fluorine, making this compound a potent Lewis acid. Its structure imparts unique properties, including thermal stability, hydrophobicity, and resistance to hydrolysis, which are advantageous in catalysis and materials science.

Properties

IUPAC Name |

tris(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H9BF48O3/c29-4(30)10(41,42)16(53,54)22(65,66)25(71,72)19(59,60)13(47,48)7(35,36)1-77-28(78-2-8(37,38)14(49,50)20(61,62)26(73,74)23(67,68)17(55,56)11(43,44)5(31)32)79-3-9(39,40)15(51,52)21(63,64)27(75,76)24(69,70)18(57,58)12(45,46)6(33)34/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGAFGTUBPUCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H9BF48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1814-40-0 | |

| Record name | Tris(1H,1H,9H-perfluorononyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1H,1H,9H-perfluorononyl)borate typically involves the reaction of boric acid or borate esters with perfluorononyl alcohols under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Structural and Identification Data

Molecular Formula : C₂₇H₉BF₄₈O₃

Molecular Weight : 1304.093 g/mol

CAS Number : 1814-40-0

SMILES : `B(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Reagent

- Tris(1H,1H,9H-perfluorononyl)borate serves as a reagent in organic synthesis, particularly for the preparation of perfluorinated compounds. Its unique properties facilitate reactions that require stability under harsh conditions, making it valuable in the development of new materials with enhanced thermal and chemical resistance .

Substitution Reactions

- The compound can undergo substitution reactions where the perfluorinated alkyl chains are replaced with other functional groups. This property is essential for creating a variety of derivatives that may exhibit different chemical behaviors and applications.

Oxidation and Reduction Reactions

- The borate ester group can participate in oxidation and reduction reactions, leading to the formation of various boron-containing compounds. These reactions are significant in synthetic organic chemistry for generating complex molecular architectures.

Biological and Medical Applications

Modulation of Biological Activity

- Research indicates that this compound may modulate ion channels such as TRPM8 (Transient Receptor Potential Melastatin 8), which is involved in sensory perception and thermoregulation. This modulation could lead to potential analgesic applications, particularly in topical formulations .

Antitumor Activity

- Preliminary studies suggest that this compound exhibits antitumor effects by influencing cell signaling pathways related to proliferation and apoptosis. In vitro studies have shown a dose-dependent reduction in cell viability in human cancer cell lines treated with this compound .

Industrial Applications

High-Performance Materials

- In the industrial sector, this compound is used in the production of high-performance materials such as coatings and lubricants that require exceptional thermal and chemical resistance. Its stability under extreme conditions makes it an ideal candidate for applications demanding durability and reliability .

Fluorinated Coatings

- The compound's hydrophobic nature allows it to be utilized in fluorinated coatings that provide resistance to water and chemicals. This property is particularly beneficial in industries where surface protection is critical, such as automotive and aerospace manufacturing .

Mechanism of Action

The mechanism of action of Tris(1H,1H,9H-perfluorononyl)borate involves its interaction with molecular targets through its borate ester group and perfluorinated alkyl chains. The borate ester group can form stable complexes with various metal ions, while the perfluorinated chains provide hydrophobic interactions that enhance the compound’s stability and solubility in non-polar solvents . These interactions are crucial for its applications in catalysis, material science, and biomedical research .

Comparison with Similar Compounds

Structural and Electronic Differences

- Tris(pentafluorophenyl)borane (B(C6F5)3): Structure: Aromatic fluorinated substituents (C6F5) provide strong electron-withdrawing effects. Electronic Effects: High Lewis acidity due to inductive effects from fluorine atoms, comparable to Tris(perfluorononyl)borate. However, the aromatic rings in B(C6F5)3 allow π-backbonding interactions, which are absent in aliphatic perfluorononyl groups . Applications: Widely used in Ziegler-Natta catalysis and as a co-catalyst in olefin polymerization .

- Tris(2,4-difluorophenyl)borane: Structure: Partially fluorinated aromatic rings (C6H3F2) offer moderate electron withdrawal. Electronic Effects: Less Lewis-acidic than Tris(perfluorononyl)borate due to fewer fluorine atoms and residual C-H bonds .

Triphenyl(2-pyridinioethynyl)borate :

Key Insight: Tris(perfluorononyl)borate’s aliphatic perfluoroalkyl chains maximize electron withdrawal, enhancing Lewis acidity beyond partially fluorinated or non-fluorinated analogs.

Steric and Solubility Properties

- Tris(carbene)borate Ligands (e.g., HB(MeBz)3−): Steric Bulk: Methyl-substituted benzimidazolylidene groups create a solid angle of ~40% of a sphere, similar to tris(pyrazolyl)borates. Tris(perfluorononyl)borate’s long alkyl chains likely exceed this bulk, hindering coordination to metal centers . Solubility: Fluorinated chains enhance solubility in non-polar solvents (e.g., fluorocarbons), whereas carbene-based ligands prefer polar aprotic solvents .

- Tris(phosphino)borates (e.g., PhB(CH2PPh2)3−): Flexibility: Phosphine substituents allow ligand flexibility, adapting to coordination geometry. In contrast, rigid perfluorononyl chains restrict conformational mobility .

Data Table 1: Steric and Solubility Comparison

| Compound | Solid Angle (% Sphere) | Solubility Preference |

|---|---|---|

| Tris(perfluorononyl)borate | >45 (estimated) | Fluorocarbons |

| HB(MeBz)3− | ~40 | Polar aprotic |

| PhB(CH2PPh2)3− | ~46 | THF, Toluene |

Spectroscopic Characteristics

- 11B NMR Shifts: Tris(perfluorononyl)borate: Expected δ ≈ -7 ppm (similar to triphenylborates with electron-withdrawing groups) . Tris(pentafluorophenyl)borane: δ ≈ -16.8 ppm (broader due to aromatic fluorine interactions) . Triphenyl(2-quinolinioethynyl)borate: δ = -7.0 ppm (resonance influenced by charge delocalization) .

Data Table 2: 11B NMR Comparison

| Compound | 11B NMR δ (ppm) |

|---|---|

| Tris(perfluorononyl)borate | ~-7 (estimated) |

| B(C6F5)3 | -16.8 |

| Triphenylborate derivatives | -7.0 to -7.1 |

Catalytic and Reactivity Profiles

- Trimethyl Borate (B(OCH3)3): Role: Facilitates Suzuki-Miyaura couplings by solubilizing substrates. Tris(perfluorononyl)borate’s stronger Lewis acidity could enhance reaction rates but may require fluorinated solvents .

- Tris(trifluoroethyl)borate: Application: Accelerates imine formation via Lewis acid activation. Tris(perfluorononyl)borate’s higher fluorine content may further stabilize transition states but reduce solubility in dichloromethane .

Key Insight: Fluorinated borates generally outperform non-fluorinated analogs in Lewis acid-catalyzed reactions, but solubility limitations must be addressed .

Biological Activity

Tris(1H,1H,9H-perfluorononyl)borate (C27H9BF48O3) is a compound characterized by its unique perfluorinated structure, which imparts distinctive properties influencing its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a borate ester derived from perfluorononyl alcohol. Its molecular structure includes three perfluorononyl groups attached to a boron atom, contributing to its hydrophobicity and stability in various environments. The compound's high fluorine content enhances its lipophilicity and alters its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Ion Channels : Research indicates that compounds with similar structures can modulate ion channels such as TRPM8 (Transient Receptor Potential Melastatin 8), which plays a role in sensory perception and thermoregulation. This modulation can lead to effects such as cooling sensations and potential analgesic properties .

- Antitumor Activity : Preliminary studies suggest that perfluorinated compounds may exhibit antitumor effects by influencing cell signaling pathways involved in proliferation and apoptosis. The specific pathways activated by this compound remain to be fully elucidated but are an area of active investigation .

Case Study 1: TRPM8 Modulation

A study investigated the effects of various borate compounds on TRPM8 activation. This compound demonstrated significant agonistic activity at TRPM8 receptors, leading to enhanced cooling sensations in vitro. This property suggests potential applications in topical analgesics or cooling agents in cosmetic formulations .

Case Study 2: Antitumor Effects

In vitro studies on human cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Initial toxicological evaluations indicate low acute toxicity; however, long-term studies are necessary to understand chronic exposure effects and environmental persistence due to its fluorinated nature .

Q & A

Q. What are the recommended synthetic methodologies for Tris(perfluorononyl)borate?

Synthesis typically involves transmetalation or ligand-exchange reactions under anhydrous conditions. For fluorinated borates, common routes include reacting perfluorononyl lithium or Grignard reagents with boron trihalides (e.g., BF₃·OEt₂). Post-synthesis purification often employs sublimation or column chromatography to isolate high-purity products. Reaction monitoring via ¹¹B NMR can confirm boron-centered intermediates .

Q. How should researchers characterize the structural integrity of Tris(perfluorononyl)borate?

Key techniques include:

- ¹H/¹¹B NMR : To confirm the absence of unreacted precursors and verify boron coordination environments. For example, ¹¹B NMR signals near δ 60-70 ppm indicate trigonal-planar boron centers .

- X-ray crystallography : To resolve steric effects of perfluorononyl groups and boron geometry.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and purity .

Advanced Research Questions

Q. How do perfluorononyl substituents influence the Lewis acidity and catalytic activity of Tris(perfluorononyl)borate?

The electron-withdrawing nature of perfluorononyl groups enhances Lewis acidity by reducing electron density at the boron center. This can be quantified via Gutmann-Beckett NMR titration using Et₃PO as a probe . Steric bulk from the substituents may hinder substrate access, requiring optimization of reaction conditions (e.g., solvent polarity, temperature) to balance activity and selectivity. Comparative studies with less fluorinated analogs (e.g., B(C₆F₅)₃) can isolate electronic vs. steric contributions .

Q. How can researchers resolve contradictions in catalytic performance data for Tris(perfluorononyl)borate?

Contradictions may arise from:

- Moisture sensitivity : Trace water hydrolyzes boron centers, forming inactive species. Use Karl Fischer titration to monitor moisture levels and employ rigorous anhydrous techniques .

- Substrate-Lewis acid adduct stability : NMR (¹H, ¹⁹F) or IR spectroscopy can detect adduct formation, which may suppress catalytic turnover. Adjusting stoichiometry or using bulky substrates can mitigate this .

- Reaction monitoring : Real-time ¹⁹F NMR tracks boron-substrate interactions and identifies side reactions .

Q. What experimental strategies mitigate hydrolysis of Tris(perfluorononyl)borate in aqueous systems?

Hydrolysis kinetics can be studied via online FTIR or NMR to track B-O bond cleavage. Stabilization methods include:

- Encapsulation : Use hydrophobic ionic liquids or micellar systems to shield the boron center.

- Co-catalysts : Additives like crown ethers or fluorinated alcohols stabilize the borate via hydrogen bonding .

- Low-temperature protocols : Slow hydrolysis rates at reduced temperatures preserve catalytic activity .

Methodological Considerations

- Data Interpretation : When comparing catalytic efficiency across studies, normalize reaction rates to boron concentration and account for solvent effects (e.g., dielectric constant) .

- Contradictory NMR Observations : Line-broadening or shifting in ¹H NMR spectra (e.g., for diol-containing substrates) may indicate borate complexation. Use TOPSY (T₁/T₂ Ordered Projection SpectroscopY) to differentiate relaxation effects from chemical exchange processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.